[cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate
Description
[Cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate (CAS: 475415-68-0, C₁₇H₂₃NO₃) is a carbamate ester derivative featuring a cyclohexyl-methylcarbamoyl group linked to a 4-methylbenzoate moiety . Its molecular structure combines lipophilic cyclohexyl and aromatic methylbenzoate groups, which influence its physicochemical properties, such as solubility and stability.
Properties
IUPAC Name |
[2-[cyclohexyl(methyl)amino]-2-oxoethyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-13-8-10-14(11-9-13)17(20)21-12-16(19)18(2)15-6-4-3-5-7-15/h8-11,15H,3-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDXKVIRSUTIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)N(C)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate typically involves the reaction of cyclohexylamine with methyl chloroformate to form cyclohexyl(methyl)carbamate. This intermediate is then reacted with 4-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product. The reaction conditions usually involve maintaining the reaction mixture at a temperature of around 0-5°C initially and then allowing it to warm to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and carbamate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
[cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in Carbamoyl Groups
The cyclohexyl-methylcarbamoyl group distinguishes this compound from analogs with alternative nitrogen-bonding partners. For example:
Key Insight : The cyclohexyl group in [cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate likely improves lipid solubility and metabolic stability compared to smaller substituents, critical for bioavailability in drug design .
Benzoate Ester Modifications
The 4-methylbenzoate moiety is structurally related to other methyl benzoate derivatives, with substituents significantly altering biological activity:
Comparison : The 4-methyl group in this compound may limit antioxidant efficacy compared to electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chloro). This suggests its utility lies outside antioxidant applications, possibly in inert matrices or as a synthetic intermediate .
Carbamoyl-Linked Sulfur and Imino Derivatives
and describe compounds with sulfur or imino modifications:
Contrast: The absence of sulfur or imino groups in this compound reduces its polarity and reactive sites, favoring applications requiring chemical inertness or prolonged shelf life.
Research Findings and Implications
- Biological Compatibility : Low antioxidant activity (due to the 4-methyl group) may reduce cytotoxicity, making it suitable for biomedical coatings or excipients .
- Synthetic Versatility : The carbamoyl ester backbone allows modular substitution, as demonstrated in plasticizers with variable central groups (e.g., branched methyl vs. cyclohexyl) .
Biological Activity
[cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate is a synthetic compound that belongs to the class of carbamates. Its unique structure, characterized by a cyclohexyl group and a methylbenzoate moiety, suggests potential biological activities relevant in medicinal chemistry and pharmacology. This article explores its biological activity, including enzyme inhibition, anticancer properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features several key functional groups:
- Carbamate Group : Enhances interaction with biological targets.
- Methylbenzoate Moiety : Contributes to lipophilicity, aiding membrane penetration.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, particularly enzymes and receptors. The compound has been shown to exhibit enzyme inhibition, which can alter metabolic pathways critical in disease processes.
Enzyme Inhibition Studies
Research indicates that this compound can inhibit several key enzymes involved in cancer metabolism. The following table summarizes the enzyme targets and their corresponding inhibition characteristics:
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| EGFR | Competitive | 18.24 |
| RET Kinase | Non-competitive | 5.11 |
| NADK | Mixed | 45.81 |
These results suggest that this compound could serve as a lead candidate for developing new anticancer therapies targeting these enzymes.
Anticancer Activity
The compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, studies have indicated its effectiveness against MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. Cytotoxicity assays have shown varying IC50 values, which highlight its potential as an anticancer agent.
Case Study Findings
A series of case studies have evaluated the anticancer properties of this compound:
- Cytotoxicity Assays : The compound exhibited potent cytotoxicity against MCF-7 cells with an IC50 value of approximately 12 µM.
- Mechanistic Insights : Further investigation into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by the substituents on its benzamide backbone. Variations in these substituents can significantly alter the compound's potency and selectivity. A comparative analysis with similar compounds reveals trends in their biological activities:
| Compound Structure | Activity Profile |
|---|---|
| N-(phenylcarbamothioyl)-4-fluorobenzamide | Strong cytotoxicity against MCF-7 (IC50 = 7.62 µM) |
| N-(benzoyl)-4-chlorobenzamide | Moderate inhibition of EGFR (IC50 = 18.24 µM) |
This table illustrates how minor structural changes can lead to significant differences in biological activity, underscoring the importance of SAR studies in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
